molecular formula C17H25N3O2 B2717315 (4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone CAS No. 501104-52-5

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone

Cat. No.: B2717315
CAS No.: 501104-52-5
M. Wt: 303.406
InChI Key: GGEYBVAPNCCXKQ-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone” are not well-documented in the literature .

Scientific Research Applications

Synthetic Approaches and Pharmacological Applications

The synthesis and pharmacological applications of piperazine and morpholine derivatives have garnered attention due to their wide spectrum of pharmacological activities. Piperazine and morpholine rings are crucial pharmacophores in medicinal chemistry, serving as the backbone for numerous compounds with potential therapeutic applications. Recent advancements in synthetic methodologies have facilitated the creation of various derivatives, highlighting their significance in drug discovery and development. These compounds have been explored for their antimicrobial potential, among other pharmacological activities, underscoring their importance in addressing current and emerging health challenges (Al-Ghorbani Mohammed et al., 2015).

Antimicrobial Potential and Structure-Activity Relationship

Derivatives of the benzosuberone skeleton, which includes modifications with piperazine and morpholine rings, have demonstrated significant antimicrobial potential. This is particularly evident in their activity against various pathogens, making them valuable lead compounds in the development of new medications. The structure-activity relationship (SAR) of these compounds provides insights into their mechanism of action and facilitates the design of more potent and selective antimicrobial agents (S. N. Bukhari, 2022).

Drug Design and Discovery Perspectives

Piperazine derivatives have been extensively studied for their therapeutic uses, highlighting the scaffold's versatility in drug design. The modification of substituents on the piperazine ring significantly influences the pharmacokinetic and pharmacodynamic properties of the resultant molecules. This flexibility allows for the rational design of drug-like elements targeting a variety of diseases, showcasing the potential of piperazine-based molecules in drug discovery and development (A. Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine analogues have been identified as potent anti-mycobacterial agents, displaying significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The compilation of anti-mycobacterial compounds utilizing piperazine as a core component underscores its importance in the development of new therapeutic options for tuberculosis (TB). This review serves as a resource for medicinal chemists, offering a comprehensive overview of design strategies, SAR, and the potential for creating safer and more effective anti-TB agents (P. Girase et al., 2020).

Safety and Hazards

The safety and hazards associated with “(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone” are not well-documented in the literature .

Properties

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-14-3-4-16(15(2)13-14)18-5-7-19(8-6-18)17(21)20-9-11-22-12-10-20/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEYBVAPNCCXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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